methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
CAS No.: 689771-91-3
Cat. No.: VC7215483
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689771-91-3 |
|---|---|
| Molecular Formula | C12H12N2O2S2 |
| Molecular Weight | 280.36 |
| IUPAC Name | methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O2S2/c1-7-5-3-4-6-8(7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3 |
| Standard InChI Key | KOBCUNFJUBTZKB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |
Introduction
Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, an amino group, and a carboxylate ester. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activities.
Synthesis Methods
The synthesis of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methylphenyl isothiocyanate with methyl 4-amino-3-thiazolecarboxylate in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Synthesis Steps
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Starting Materials: 2-Methylphenyl isothiocyanate and methyl 4-amino-3-thiazolecarboxylate.
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Reaction Conditions: Triethylamine as a base, dichloromethane as the solvent, at room temperature.
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Purification: Techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Biological Activities Table
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation |
| Antimicrobial | Potential to inhibit microbial growth |
Research Findings and Future Directions
While detailed research findings on methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate are scarce, its structural similarity to other thiazole-based compounds suggests potential applications in medicinal chemistry. Future studies should focus on exploring its biological activities and optimizing its structure for therapeutic use.
Future Research Directions
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In Vitro and In Vivo Studies: Conduct comprehensive studies to evaluate its anticancer and antimicrobial efficacy.
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Structure Optimization: Modify the compound to enhance its biological activities and drug-like properties.
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Toxicity and Safety Assessments: Evaluate its safety profile to ensure acceptable toxicity margins for potential therapeutic applications.
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